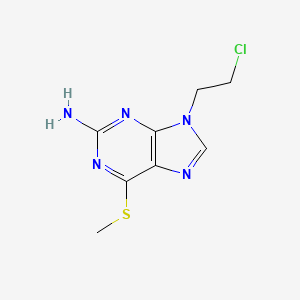![molecular formula C19H13NO2S B12922967 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione CAS No. 122105-97-9](/img/structure/B12922967.png)
3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
The synthesis of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione typically involves the reaction of acridine derivatives with propargyl alcohol under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Medicine: The compound’s potential anticancer properties make it a candidate for drug development.
Industry: In the industrial sector, acridine derivatives are used as dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity, currently in clinical studies.
Amsacrine (m-AMSA): A well-known anticancer agent that intercalates with DNA and inhibits topoisomerase II.
The uniqueness of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione lies in its specific functional groups, which provide distinct chemical reactivity and potential biological activity compared to other acridine derivatives.
Properties
CAS No. |
122105-97-9 |
|---|---|
Molecular Formula |
C19H13NO2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3,6-bis(prop-2-ynoxy)-10H-acridine-9-thione |
InChI |
InChI=1S/C19H13NO2S/c1-3-9-21-13-5-7-15-17(11-13)20-18-12-14(22-10-4-2)6-8-16(18)19(15)23/h1-2,5-8,11-12H,9-10H2,(H,20,23) |
InChI Key |
JYZAIRWPHLVMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C(=S)C3=C(N2)C=C(C=C3)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)


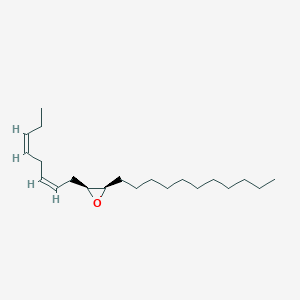
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
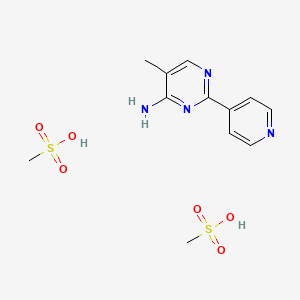
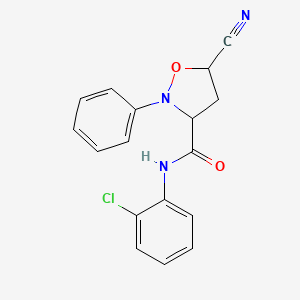
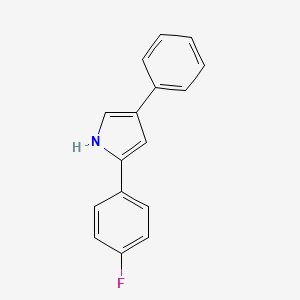
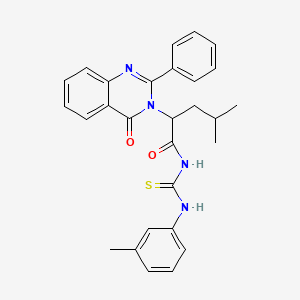
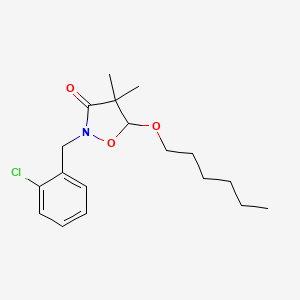

![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)

